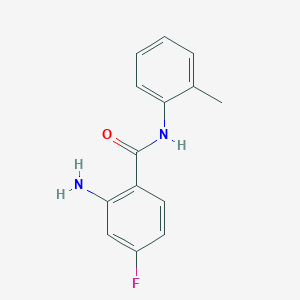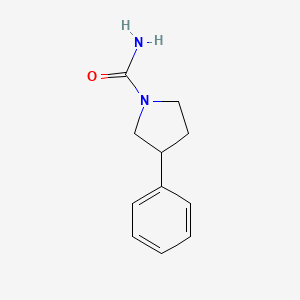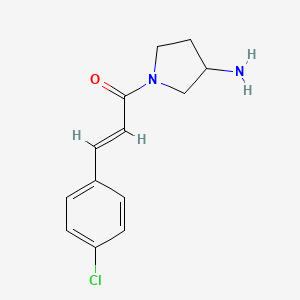![molecular formula C12H14F3N3O B7554473 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, also known as 3-AT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme histidine kinase, which is involved in signal transduction pathways in bacteria and eukaryotic cells. The inhibition of histidine kinase by 3-AT has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying these pathways.
Mécanisme D'action
The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its inhibition of the enzyme histidine kinase. Histidine kinase is a key component of signal transduction pathways in bacteria and eukaryotic cells, and its inhibition by 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide leads to a range of effects on cellular processes. Specifically, 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide binds to the ATP-binding site of histidine kinase, preventing its activation and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide are diverse and depend on the specific cellular context in which it is used. In bacteria, the inhibition of histidine kinase by 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide can lead to changes in gene expression, cell division, and motility. In eukaryotic cells, 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in a variety of cellular processes including cell growth and differentiation. Additionally, 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase Akt.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide in lab experiments is its potency and specificity as an inhibitor of histidine kinase. This makes it a valuable tool for studying signal transduction pathways in a variety of cellular contexts. However, there are also limitations to its use, including the potential for off-target effects and the need for careful optimization of experimental conditions to achieve the desired effects.
Orientations Futures
There are many potential future directions for research involving 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of new inhibitors of histidine kinase that are more potent or specific than 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide. Additionally, there is potential for the use of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide in the development of new cancer therapies, given its ability to induce apoptosis in cancer cells. Finally, further research is needed to fully understand the range of effects of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide on cellular processes and to identify new pathways and targets that may be affected by its inhibition of histidine kinase.
Méthodes De Synthèse
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine to form an intermediate compound. This intermediate is then reacted with ammonium carbonate to form the final product, 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide. The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has been used extensively in scientific research as a tool for studying signal transduction pathways. It has been shown to inhibit the activity of histidine kinase in a variety of bacterial and eukaryotic cells, leading to a range of effects on cellular processes. For example, in bacteria, the inhibition of histidine kinase by 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide can lead to changes in gene expression, cell division, and motility. In eukaryotic cells, 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in a variety of cellular processes including cell growth and differentiation.
Propriétés
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)8-2-1-3-10(6-8)17-11(19)18-5-4-9(16)7-18/h1-3,6,9H,4-5,7,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGODQACURZPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)


![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)


![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)